Product packaging for Lead hexafluorosilicate(Cat. No.:CAS No. 25808-74-6)

Lead hexafluorosilicate

Cat. No.: B213206
CAS No.: 25808-74-6
M. Wt: 349 g/mol
InChI Key: AIEQFQFGMBAKSG-UHFFFAOYSA-N
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Description

Lead Hexafluorosilicate is an inorganic compound with the formula PbSiF₆. It is recognized for its role in specialized industrial processes and as a versatile precursor in materials science and coordination chemistry research. A prominent application of this compound is in the Betts electrolytic process for refining lead, where it serves as a key component of the electrolyte . In research, its value lies in the unique coordination chemistry of the hexafluorosilicate (SiF₆²⁻) anion. Recent studies have demonstrated its use in synthesizing lead(II) di- and tri-imine complexes, where the SiF₆²⁻ anion exhibits unusual and versatile bridging coordination modes, contributing to the development of novel molecular structures and chain polymers . The electrodeposition of lead is most effectively carried out from aqueous solutions containing this compound and hexafluorosilicic acid . This compound is generally supplied as a white powder and should be handled as a toxic substance, requiring storage at ambient temperatures . This product is designated For Research Use Only. It is strictly for laboratory and industrial applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6Si.Pb B213206 Lead hexafluorosilicate CAS No. 25808-74-6

Properties

CAS No.

25808-74-6

Molecular Formula

F6Si.Pb

Molecular Weight

349 g/mol

IUPAC Name

hexafluorosilicon(2-);lead(2+)

InChI

InChI=1S/F6Si.Pb/c1-7(2,3,4,5)6;/q-2;+2

InChI Key

AIEQFQFGMBAKSG-UHFFFAOYSA-N

SMILES

F[Si-2](F)(F)(F)(F)F.[Pb+2]

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Pb+2]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

PbSiF6.XH2O, Silicat hexafluoro lead hydrate

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for Lead Hexafluorosilicate

Solution-Based Synthesis Approaches

Solution-based methods are commonly employed for the synthesis of lead hexafluorosilicate (B96646) and its complexes. These approaches offer control over reaction conditions, which in turn influences the structure and properties of the final product.

The coordination chemistry of lead(II) has been explored with various neutral donor ligands, including diphosphines and diimines, to create novel complexes with distinct structural features.

The reaction of lead(II) hexafluorosilicate dihydrate (Pb(SiF₆)·2H₂O) with the diphosphine ligand o-phenylenebis(dimethylphosphine) (o-C₆H₄(PMe₂)₂) yields the complex [Pb{o-C₆H₄(PMe₂)₂}(H₂O)(SiF₆)]·H₂O. rsc.orgresearchgate.net In this structure, the diphosphine acts as a chelating ligand. The coordination sphere of the lead atom is completed by a water molecule and a coordinated hexafluorosilicate anion. rsc.org Further interactions between the lead center and fluorine atoms of neighboring molecules result in the formation of a chain polymer structure. rsc.orgresearchgate.net

Similarly, complexes with diimine ligands such as 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen) have been synthesized. The reaction of lead(II) hexafluorosilicate with these ligands in an aqueous/acetonitrile (B52724) solution leads to the formation of dinuclear complexes, [Pb(bipy)₂(SiF₆)] and [Pb(phen)₂(SiF₆)]. researchgate.netresearchgate.net In these structures, each lead atom is coordinated to two diimine ligands in a "cis" arrangement, and the hexafluorosilicate anions act as bridging ligands, completing an eight or nine-coordinate geometry around the lead centers. researchgate.netresearchgate.net A mononuclear complex, [Pb(phen)₂(H₂O)₂(SiF₆)], has also been reported, featuring a bidentate hexafluorosilicate group and two coordinated water molecules. researchgate.net

Ligand TypeLigand NameReactantProductStructural Features
Diphosphineo-phenylenebis(dimethylphosphine)Pb(SiF₆)·2H₂O[Pb{o-C₆H₄(PMe₂)₂}(H₂O)(SiF₆)]·H₂OChelating diphosphine, coordinated water, chain polymer via Pb–F interactions. rsc.orgresearchgate.net
Diimine2,2'-bipyridylPb(SiF₆)[Pb(bipy)₂(SiF₆)]Dinuclear, bridging SiF₆²⁻ anions, cis-diimines. researchgate.netresearchgate.net
Diimine1,10-phenanthrolinePb(SiF₆)[Pb(phen)₂(SiF₆)]Dinuclear, bridging SiF₆²⁻ anions, cis-diimines. researchgate.netresearchgate.net
Diimine1,10-phenanthrolinePb(SiF₆)[Pb(phen)₂(H₂O)₂(SiF₆)]Mononuclear, κ²-SiF₆²⁻ group, coordinated water molecules. researchgate.net
Diimine2,2':6',2''-terpyridylPb(SiF₆)[Pb(terpy)(H₂O)(SiF₆)]Chain polymer with bridging SiF₆²⁻ groups. researchgate.net

The choice of solvent and the stoichiometry of the reactants play a crucial role in determining the outcome of the synthesis of lead hexafluorosilicate complexes.

Due to the poor solubility of lead(II) hexafluorosilicate in common organic solvents used for phosphine (B1218219) chemistry, such as dichloromethane (B109758) or toluene, reactions are often carried out in mixed solvent systems. rsc.org A common approach involves dissolving the lead salt in a minimal amount of water, which is then reacted with a solution of the ligand in a miscible organic solvent like acetonitrile (MeCN). rsc.orgrsc.org This method facilitates the interaction between the sparingly soluble lead salt and the ligand.

The nature of the solvent can also influence the final structure of the complex. For instance, when the reaction of Pb(SiF₆)·2H₂O with o-C₆H₄(PMe₂)₂ is carried out in the presence of dimethylformamide (DMF), the resulting product is [Pb{o-C₆H₄(PMe₂)₂}(DMF)₂(SiF₆)]·DMF. rsc.orgresearchgate.net This complex contains dimers with fluorosilicate bridges, demonstrating how the solvent can be incorporated into the coordination sphere of the metal. rsc.orgresearchgate.net

The stoichiometric ratio of the reactants can also direct the formation of specific products, although in some reported syntheses of lead(II) nitrate (B79036) complexes with diphosphines, the product was found to be independent of the reagent ratio. rsc.orgresearchgate.net However, in the broader context of coordination chemistry, controlling the metal-to-ligand ratio is a standard strategy to favor the formation of either mononuclear or polynuclear species.

ReactantsSolvent SystemStoichiometry (Pb:Ligand)ProductReference
Pb(SiF₆)·2H₂O, o-C₆H₄(PMe₂)₂H₂O/MeCNNot specified[Pb{o-C₆H₄(PMe₂)₂}(H₂O)(SiF₆)]·H₂O rsc.org
Pb(SiF₆)·2H₂O, o-C₆H₄(PMe₂)₂DMFNot specified[Pb{o-C₆H₄(PMe₂)₂}(DMF)₂(SiF₆)]·DMF rsc.orgresearchgate.net
Pb(NO₃)₂, Me₂P(CH₂)₂PMe₂H₂O/MeCN1:2[Pb{Me₂P(CH₂)₂PMe₂}(NO₃)₂] rsc.org
Pb(NO₃)₂, Et₂P(CH₂)₂PEt₂H₂O/MeCN1:1[Pb{Et₂P(CH₂)₂PEt₂}(NO₃)₂] rsc.org

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative route for the synthesis and manipulation of chemical compounds, including those involving hexafluorosilicate.

While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical processes provide insights into the potential mechanisms. One such process is the electro-catalytic reduction of sodium hexafluorosilicate (Na₂SiF₆) to produce high-purity crystalline silicon. plos.orgsemanticscholar.org This method involves the reduction of Na₂SiF₆ by sodium metal at temperatures below 180°C, a process that can be enhanced by applying an electrical potential. plos.orgsemanticscholar.org The fundamental reaction involves the transfer of electrons to the silicon center within the hexafluorosilicate anion, leading to its decomposition and the formation of elemental silicon.

In a different context, hexafluorosilicate salts have been utilized as a fluorine source in the electrochemical fluorination of organic compounds. nih.gov This process demonstrates the electrochemical reactivity of the SiF₆²⁻ anion, where it can serve as a donor of fluoride (B91410) ions under specific electrochemical conditions.

The electrodeposition of lead from various electrolyte solutions is a well-established process. researchgate.net A polarization curve for lead electrodeposition typically shows a linear relationship between current density and overpotential at lower values, corresponding to ohmic-controlled deposition. researchgate.net At higher overpotentials, a rapid increase in current density is observed. researchgate.net While not directly involving hexafluorosilicate, these principles of electrochemical deposition could be applicable to the formation of lead-containing compounds from a hexafluorosilicate electrolyte.

Accidental and Incidental Formation in Research Environments

The formation of hexafluorosilicate anions can occur unexpectedly in laboratory settings, particularly when fluoride-containing reagents are used in conjunction with standard laboratory glassware.

It is a well-known phenomenon that hydrofluoric acid (HF) etches glass. researchgate.net However, the formation of hexafluorosilicate (SiF₆²⁻) can also occur from the reaction of fluoride ions with the silica (B1680970) (SiO₂) present in borosilicate glassware, even under non-acidic conditions. nih.govacs.org This reaction can be a source of unexpected SiF₆²⁻ in a reaction mixture. nih.gov

The incidental formation of hexafluorosilicate-containing species has been observed in reactions where a source of fluoride ions, such as copper(II) fluoride (CuF₂), is used in a glass reaction vessel. nih.govacs.org In the presence of a base, fluoride ions can react with the silicate (B1173343) in the glass walls to generate SiF₆²⁻ ions. nih.govacs.org This has been documented in the serendipitous synthesis of supramolecular assemblies where the SiF₆²⁻ anion acts as a template. nih.govacs.org

This phenomenon is not limited to inorganic fluorides. Unexpected formation of SiF₆²⁻ has also been noted when other fluorine-containing compounds, such as the commonly used anions tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻), come into contact with borosilicate glassware. nih.gov Therefore, whenever a fluorine-containing material is handled in silicon-based glassware, the potential for the presence of SiF₆²⁻ should be taken into consideration, irrespective of the pH of the reaction medium. nih.govacs.org

Implications for Experimental Design and Contamination Control

The synthesis of this compound (PbSiF₆) requires meticulous experimental design and stringent contamination control to ensure the production of a pure product and to avoid the formation of unwanted byproducts. The choice of synthetic methodology, purity of reagents, and reaction conditions all have significant implications for the final product's integrity.

A primary consideration in the experimental design is the source and purity of the hexafluorosilicic acid (H₂SiF₆) precursor. Commercial hexafluorosilicic acid is often a byproduct of phosphate (B84403) fertilizer production and may contain various impurities, including arsenic, lead, cadmium, and other heavy metals. iwaponline.com The composition of the phosphate rock used in fertilizer manufacturing can lead to unpredictable and variable concentrations of these contaminants in the resulting acid. iwaponline.com Therefore, using unpurified hexafluorosilicic acid can introduce significant contaminants into the this compound product. Treatment of the acid, for instance with activated carbon, has been shown to reduce the levels of some heavy metal contaminants. iwaponline.com

The reaction environment itself is a critical factor. For instance, the synthesis of lead(II) hexafluorosilicate dihydrate is noted to be sensitive to moisture, decomposing quickly in moist air. fluoridealert.orgepa.gov This necessitates conducting the synthesis and handling of the product under dry conditions to prevent hydrolysis and decomposition. Furthermore, the use of silicon-based glassware can be a source of silicon contamination, especially when fluoride-containing reagents are used, as fluoride ions can react with the silicate in the glass. acs.orgnih.gov This can be particularly relevant in syntheses involving hydrofluoric acid (HF).

The stability of the hexafluorosilicate ion (SiF₆²⁻) in aqueous solutions is also a key consideration. The ion can hydrolyze, and the extent of hydrolysis is dependent on factors like pH. fluoridealert.orgepa.gov This is particularly important when this compound is synthesized or used in aqueous media. The hydrolysis can be represented by the following reaction:

SiF₆²⁻ + 2H₂O ⇌ 6F⁻ + SiO₂ + 4H⁺ wikipedia.org

The equilibrium of this reaction can be influenced by the presence of other ions. For example, the presence of acid can stabilize the hexafluorosilicate ion and hinder its hydrolysis. epa.gov

When designing a synthesis, the potential for side reactions must also be considered. For example, in the synthesis of hetero-dialkaline hexafluorosilicate red phosphors, etching silicon wafers in a mixed solution containing hydrofluoric acid is a key step. researchgate.net The concentration of HF can significantly impact the purity of the resulting product. nih.gov

To mitigate these challenges, several strategies can be employed in the experimental design:

Precursor Purification: It is often necessary to purify the hexafluorosilicic acid precursor to remove heavy metals and other contaminants.

Controlled Atmosphere: Syntheses should be carried out under inert and dry atmospheres to prevent hydrolysis and reactions with atmospheric components. plos.org

Appropriate Reaction Vessels: The use of non-silicate, corrosion-resistant reaction vessels is recommended to prevent contamination from the container itself.

pH Control: Careful control of pH is necessary to manage the hydrolysis of the hexafluorosilicate ion in aqueous solutions. epa.gov

Stoichiometric Control: Precise control over the stoichiometry of reactants is crucial to avoid the presence of unreacted starting materials in the final product.

A summary of key experimental design considerations and contamination control measures is presented in the interactive table below.

Experimental ParameterImplication for Purity and ContaminationMitigation Strategy
Precursor Purity Commercial H₂SiF₆ can contain heavy metal impurities. iwaponline.comUse high-purity reagents or purify precursors prior to use.
Reaction Atmosphere PbSiF₆·2H₂O decomposes in moist air. fluoridealert.orgepa.govConduct experiments under a dry, inert atmosphere (e.g., nitrogen). plos.org
Reaction Vessel Material Fluoride ions can react with silicate glassware, introducing silicon contamination. acs.orgnih.govUtilize non-silicate, corrosion-resistant vessels (e.g., polypropylene). plos.org
pH of Aqueous Solutions The SiF₆²⁻ ion can hydrolyze in water, with the extent of hydrolysis dependent on pH. fluoridealert.orgepa.govControl and monitor the pH of the reaction mixture.
Reactant Stoichiometry Incorrect ratios can lead to impure products containing unreacted starting materials.Employ precise measurements and control over reactant quantities.

By implementing these measures, researchers can minimize contamination and ensure the synthesis of high-purity this compound for various applications.

Advanced Structural Characterization and Crystallography of Lead Hexafluorosilicate and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been an indispensable tool for the precise determination of the three-dimensional atomic arrangement in lead(II) hexafluorosilicate (B96646) compounds. These investigations have revealed a diverse range of structural motifs, from discrete mononuclear and dinuclear species to extended polymeric chains.

The coordination sphere around the lead(II) center in its hexafluorosilicate complexes is highly variable, influenced by the steric and electronic properties of the co-ligands. The coordination number for lead(II) in these complexes typically ranges from eight to ten.

In dinuclear complexes such as [Pb(bipy)2(SiF6)] and [Pb(phen)2(SiF6)], each lead atom is coordinated in a "cis" fashion to two diimine ligands. researchgate.netbiointerfaceresearch.com The coordination environment is completed by bridging hexafluorosilicate anions, resulting in eight or nine-coordinate lead centers. researchgate.netbiointerfaceresearch.com The Pb-N bond lengths in these structures typically fall within the range of 2.513(5) to 2.760(5) Å. researchgate.net In the mononuclear complex [Pb(phen)2(H2O)2(SiF6)], the lead(II) ion is also eight-coordinate, bonded to two 1,10-phenanthroline (B135089) ligands, two water molecules, and two fluorine atoms from a single hexafluorosilicate anion. researchgate.net

A different coordination geometry is observed in phosphine (B1218219) complexes. For instance, in [Pb{o-C6H4(PMe2)2}(H2O)(SiF6)]·H2O, the diphosphine ligand chelates asymmetrically to the lead center. researchgate.net The coordination sphere is further occupied by a water molecule and the hexafluorosilicate anion, with additional interactions leading to a polymeric structure. researchgate.net

Selected Crystallographic Data for Lead(II) Hexafluorosilicate Complexes
CompoundCrystal SystemSpace GroupPb(II) Coordination NumberKey Bond Lengths (Å)
[Pb(bipy)2(SiF6)]MonoclinicP21/c9Pb-N: 2.531(5)-2.760(5) Pb-F: 2.722(4)-2.974(2)
[Pb(phen)2(SiF6)]TriclinicP-18Pb-N: 2.540(3)-2.688(3) Pb-F: 2.748(2)-2.946(2)
[Pb(phen)2(H2O)2(SiF6)]MonoclinicP21/n8Pb-N: 2.513(5)-2.677(5) Pb-O: 2.778(5), 2.800(3) Pb-F: 2.701(5), 3.272(5)
[Pb(terpy)(H2O)(SiF6)]MonoclinicP21/cNot specifiedNot specified

The hexafluorosilicate (SiF6²⁻) anion, often considered weakly coordinating, demonstrates remarkable versatility in its bonding to lead(II). researchgate.netbiointerfaceresearch.com Single-crystal X-ray diffraction studies have identified several distinct coordination modes. researchgate.net

Bridging Ligand: In dinuclear complexes like [Pb(bipy)2(SiF6)], the SiF6²⁻ anion acts as a bridge between two lead centers. researchgate.netbiointerfaceresearch.com This bridging can occur through multiple fluorine atoms, connecting the coordination polyhedra of the metal ions.

Chelating Ligand (κ²): In the mononuclear complex [Pb(phen)2(H2O)2(SiF6)], the SiF6²⁻ anion coordinates to a single lead center through two of its fluorine atoms in a chelating fashion. researchgate.netbiointerfaceresearch.com

Monodentate or Asymmetric Tridentate (κ¹ or asymmetric κ³): In the polymeric structure of [Pb{o-C6H4(PMe2)2}(H2O)(SiF6)]·H2O, the interaction of the SiF6²⁻ anion with the lead center can be described as either monodentate (κ¹) or asymmetrically tridentate (κ³). researchgate.net

Bridging in Polymeric Chains: The complex [Pb(terpy)(H2O)(SiF6)] forms a chain polymer where the SiF6²⁻ groups act as bridging ligands, linking the [Pb(terpy)(H2O)] units into an extended one-dimensional array. researchgate.netbiointerfaceresearch.com

This variety of coordination modes highlights the ability of the hexafluorosilicate anion to actively participate in the construction of diverse solid-state structures, rather than simply acting as a charge-balancing counter-anion. researchgate.net

The interplay between the coordination preferences of the lead(II) ion, the nature of the organic ligands, and the versatile coordination of the hexafluorosilicate anion leads to the formation of extended solid-state architectures. researchgate.net

In the case of [Pb(bipy)2(SiF6)] and [Pb(phen)2(SiF6)], the bridging nature of the hexafluorosilicate anion results in the formation of discrete dimeric units. researchgate.netbiointerfaceresearch.com However, when terpyridyl is used as a ligand, a one-dimensional chain polymer, [Pb(terpy)(H2O)(SiF6)], is formed. researchgate.netbiointerfaceresearch.com This polymeric structure is further stabilized by significant π-stacking interactions between the aromatic rings of the terpyridyl ligands. researchgate.net Similarly, the phosphine complex [Pb{o-C6H4(PMe2)2}(H2O)(SiF6)]·H2O also exhibits a polymeric chain structure in the solid state, driven by further Pb···F interactions between neighboring molecules. researchgate.net The simple hydrated salt, lead(II) hexafluorosilicate dihydrate (PbSiF6·2H2O), exists as colorless crystals, though detailed analysis of its extended architecture is less commonly reported in the context of complexation studies. mt.com

Hydrogen Bonding Network Analysis

In crystalline solids, intermolecular interactions dictate how molecules are arranged in the lattice. In the context of lead hexafluorosilicate complexes, hydrogen bonds are particularly important when coordinated water molecules or hydrogen-bond-donating ligands are present.

For example, in the crystal structure of [Pb(phen)2(H2O)2(SiF6)], the two coordinated water molecules are prime candidates for acting as hydrogen bond donors. researchgate.net They can form hydrogen bonds with the fluorine atoms of the hexafluorosilicate anions of neighboring molecules. These O-H···F interactions would link the mononuclear complex units into a more extensive network, contributing to the stability of the crystal lattice.

Similarly, in related alkylenediammonium hexafluorosilicate salts, medium to strong N-H···F hydrogen bonds are observed, which are fundamental to the three-dimensional cohesion of the crystal. psu.edu While not a lead compound, this illustrates the strong potential for hydrogen bonding involving the fluoride (B91410) atoms of the SiF6²⁻ anion. The crystal packing is therefore not solely a result of van der Waals forces and ionic interactions but is significantly directed by these hydrogen bonding networks.

Phase Transitions and Temperature-Dependent Structural Dynamics

The study of how a material's crystal structure changes with temperature is crucial for understanding its physical properties and stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to detect phase transitions and thermal decomposition.

Currently, there is a lack of specific studies in the scientific literature detailing reversible phase transitions for crystalline lead(II) hexafluorosilicate or its complexes. Thermal analysis of related compounds, such as propylenediammonium hexafluorosilicate, does not show clear phase transitions but rather indicates thermal decomposition at elevated temperatures. psu.edu DSC measurements on this compound show an irreversible endothermic peak around 125°C, which corresponds to the onset of decomposition, as confirmed by TGA which shows significant weight loss starting from 30°C. psu.edu

While specific temperature-dependent structural dynamics and phase transitions for this compound have not been extensively reported, it can be inferred that its complexes, particularly those containing coordinated water or volatile organic ligands, will undergo thermal decomposition. The stability of these compounds is contingent on the strength of the coordination bonds and the intermolecular forces, including hydrogen bonds, within the crystal lattice. Further temperature-dependent X-ray diffraction studies would be necessary to fully characterize the structural dynamics and to definitively rule out the existence of any solid-state phase transitions before decomposition.

Spectroscopic Investigations of Lead Hexafluorosilicate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level environment of lead hexafluorosilicate (B96646). By analyzing the magnetic properties of ¹⁹F, ²⁰⁷Pb, and their behavior at various temperatures, researchers can deduce information about species present in solution, coordination geometries, and dynamic processes.

¹⁹F NMR spectroscopy is exceptionally sensitive to the chemical environment of fluorine atoms, making it ideal for studying the hexafluorosilicate anion (SiF₆²⁻). nih.gov In solution, the ¹⁹F NMR spectrum of lead hexafluorosilicate can reveal the presence of different fluorinated species. The SiF₆²⁻ anion itself typically shows a characteristic chemical shift. For instance, a peak at a ¹⁹F NMR chemical shift of -130.5 ppm has been attributed to SiF₆²⁻. researchgate.net

Studies have shown that the hexafluorosilicate anion can undergo hydrolysis, and ¹⁹F NMR is instrumental in detecting hydrolysis intermediates. researchgate.netnih.gov For example, a species assigned as SiF₅⁻ or its hydrate (B1144303) has been detected at a chemical shift of -129.5 ppm in acidic conditions (below pH 3.5). researchgate.netnih.gov The presence and concentration of such species are highly dependent on the pH of the solution. nih.gov No intermediates were observable at 10⁻⁵ M concentrations under excess fluoride (B91410) forcing conditions over the pH range of 3.5-5. nih.gov The dynamic nature of the hexafluorosilicate anion in solution, including its exchange processes and interactions with the solvent and other ions, can also be inferred from the line shapes and chemical shifts in the ¹⁹F NMR spectra. nih.govacs.org

Table 1: ¹⁹F NMR Chemical Shifts for Hexafluorosilicate Species

SpeciesChemical Shift (ppm)Conditions
SiF₆²⁻-130.5Aqueous solution
SiF₅⁻ (or hydrate)-129.5Aqueous solution, pH < 3.5

²⁰⁷Pb NMR spectroscopy provides direct information about the electronic environment surrounding the lead(II) ion. The ²⁰⁷Pb chemical shift is highly sensitive to the nature of the ligands, the coordination number, and the geometry of the lead center. nih.govosti.gov This makes it a valuable technique for understanding the coordination of the Pb²⁺ ion with the hexafluorosilicate anion and any solvent molecules.

The chemical shifts in ²⁰⁷Pb NMR can span a very wide range, making it possible to distinguish between different coordination environments. nih.govosti.govresearchgate.net For instance, changes in the ligands or their coordination mode result in significant variations in the observed chemical shift. nih.gov While specific ²⁰⁷Pb NMR data for this compound is not extensively documented in the provided results, the principles of ²⁰⁷Pb NMR suggest that the interaction between the Pb²⁺ cation and the SiF₆²⁻ anion would influence the chemical shift. The degree of ionic character versus covalent interaction in the Pb-F bonds, as well as the symmetry of the lead coordination sphere, would be key factors determining the ²⁰⁷Pb NMR parameters. nih.govresearchgate.net Two-dimensional ²⁰⁷Pb-¹H NMR techniques can also be employed to identify through-bond couplings and further elucidate the coordination sphere of the lead(II) ion in solution. nih.govosti.gov

Variable-temperature (VT) NMR studies, observing both ¹⁹F and other relevant nuclei, can uncover the dynamic processes occurring in solutions of this compound. nih.govacs.org By recording spectra at different temperatures, researchers can investigate phenomena such as ligand exchange, conformational changes, and the thermodynamics of association and dissociation processes.

For example, VT-¹H and ¹⁹F NMR spectroscopy have been used to study the stability and dynamics of hexafluorosilicate encapsulated within supramolecular structures. nih.govacs.org These studies show that the NMR signals can be highly temperature-dependent, with changes in line broadening and chemical shift indicating dynamic equilibria. nih.govacs.org For this compound, VT-NMR could provide insights into the ion-pairing behavior between Pb²⁺ and SiF₆²⁻ in solution, and how this relationship is affected by temperature and solvent properties.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govacs.org For this compound, these methods are used to characterize the SiF₆²⁻ anion and to study the effects of the crystal lattice and intermolecular forces on its structure.

The free hexafluorosilicate anion (SiF₆²⁻) possesses octahedral (Oₕ) symmetry. acs.orgspectroscopyonline.com Group theory predicts the number and activity of its vibrational modes. For an octahedral molecule, there are six fundamental vibrational modes, which are conventionally labeled ν₁ to ν₆. Their activities in IR and Raman spectroscopy are determined by the symmetry of the vibration.

Table 2: Vibrational Modes of the Free SiF₆²⁻ Anion (Oₕ Symmetry)

ModeSymmetryActivityDescription
ν₁A₁gRamanSymmetric Si-F stretch
ν₂E₉RamanSymmetric F-Si-F bend
ν₃F₁ᵤIRAsymmetric Si-F stretch
ν₄F₁ᵤIRAsymmetric F-Si-F bend
ν₅F₂gRamanAsymmetric F-Si-F bend
ν₆F₂ᵤInactiveAsymmetric F-Si-F bend

In the solid state, the symmetry of the SiF₆²⁻ anion in the crystal lattice of this compound may be lower than Oₕ due to site symmetry effects. spectroscopyonline.comresearchgate.net This reduction in symmetry can cause modes that are inactive in the free ion (like ν₆) to become active, and degenerate modes (like ν₂, ν₃, ν₄, and ν₅) to split into multiple bands. spectroscopyonline.comresearchgate.net For example, if the site symmetry is lowered to C₁, all modes become both IR and Raman active. spectroscopyonline.com The strong absorption band around 717-740 cm⁻¹ in the IR spectrum is a characteristic indication of the asymmetric stretching ν₃ mode of the hexafluorosilicate anion. spectroscopyonline.comresearchgate.net The symmetric stretching mode ν₁ typically appears as a strong band in the Raman spectrum around 650 cm⁻¹. biointerfaceresearch.com

The vibrational spectra of this compound can provide evidence for the distortion of the SiF₆²⁻ anion from perfect octahedral geometry. spectroscopyonline.com The splitting of degenerate vibrational modes and the appearance of otherwise forbidden bands are direct consequences of this distortion. spectroscopyonline.comresearchgate.net The magnitude of the splitting can be related to the degree of distortion.

Furthermore, intermolecular interactions, such as hydrogen bonding in hydrated salts or interactions between the cation and anion, can be studied using vibrational spectroscopy. researchgate.netrsc.org These interactions can cause shifts in the vibrational frequencies and changes in the bandwidths. For instance, N-H···F hydrogen bonds in related hexafluorosilicate salts have been shown to influence the frequencies of the Si-F stretching modes. researchgate.net In this compound, interactions between the Pb²⁺ cation and the fluorine atoms of the SiF₆²⁻ anion would perturb the anion's vibrational modes, which would be observable in the IR and Raman spectra. The presence of such interactions can be inferred from shifts in the ν₃ and ν₄ bands in the IR spectrum and the ν₁, ν₂, and ν₅ bands in the Raman spectrum.

Phonon Sideband Analysis in Related Fluorosilicate Systems

Phonon sideband (PSB) analysis is an insightful spectroscopic tool used to investigate the local environment of activator ions, such as rare-earth elements, within a host material like a fluorosilicate glass. researchgate.net This technique provides crucial information on the phonon energy of the host matrix and the strength of the interaction between the activator ion's electronic states and the lattice vibrations (phonons) of the host. researchgate.netkobe-u.ac.jp The analysis is typically conducted by examining the excitation or emission spectra of a probe ion, commonly Europium (Eu³⁺), doped into the glass. nih.gov

In the excitation spectrum of a Eu³⁺-doped glass, a pure electronic transition (PET), such as ⁷F₀ → ⁵D₂, is observed alongside a weaker, broader band at a slightly higher energy. mdpi.com This latter band is the phonon sideband, arising from the simultaneous creation of a phonon during the electronic transition. mdpi.com The energy difference between the PET and the PSB corresponds directly to the vibrational energy of the host material's network. nih.govmdpi.com

The electron-phonon coupling strength (g) can be determined from the ratio of the integrated intensities of the PSB to the PET. mdpi.com A lower phonon energy and weaker electron-phonon coupling strength are generally desirable for applications in photonics, as they reduce the rates of non-radiative decay, thereby increasing luminescence efficiency. researchgate.netchula.ac.th

Studies on Eu³⁺-doped lead fluorosilicate glasses have utilized PSB analysis to characterize the material. researchgate.netnih.gov For instance, in a tellurium-zinc-niobate-europium glass system, the phonon energy (ħω) and electron-phonon coupling strength (g) were determined, providing a benchmark for comparison with other glass systems. researchgate.net Research on various heavy metal oxide glasses, including lead-containing systems, demonstrates that the host composition critically influences these parameters. nih.gov Germanate-based glasses tend to have lower phonon energies compared to borate (B1201080) or silicate (B1173343) glasses, which generally leads to lower non-radiative relaxation rates. nih.gov

Interactive Table: Phonon Sideband Analysis Data in Fluorosilicate and Related Glass Systems

Glass System Probe Ion Phonon Energy (ħω) (cm⁻¹) Electron-Phonon Coupling Strength (g) Reference
Lead Fluorosilicate Eu³⁺ Data not explicitly found, but related systems are studied. Data not explicitly found. researchgate.netnih.gov
Titanate-Germanate (Ge-Eu) Eu³⁺ 790 Not specified mdpi.com
Titanate-Germanate (TiGe-Eu) Eu³⁺ 765 Not specified mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, phase transitions, and decomposition behavior of materials like this compound. 6-napse.comtainstruments.com These methods measure changes in the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hitachi-hightech.com This method is used to identify thermal events such as melting, crystallization, glass transitions, and chemical reactions, which manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC curve. tainstruments.comhitachi-hightech.com

For lead fluorosilicate and related glass systems, DSC is used to determine key characteristic temperatures. unito.itresearchgate.net These include the glass transition temperature (Tg), which marks the transition from a hard, glassy state to a more rubbery state, the onset of crystallization temperature (Tx), and the peak crystallization temperature (Tp). unito.it In a study on lead-cadmium fluorosilicate glasses, DSC performed at a heating rate of 10 °C min⁻¹ identified the glass transition (Tg) at 593 K, the onset of crystallization (Tx) at 691 K, and the maximum of the crystallization peak (Tp) at 800 K. unito.it

The decomposition of propylenediammonium hexafluorosilicate has been shown to be an irreversible process, indicated by a strong, broad endothermic peak in the DSC heating curve around 125°C, which does not appear upon cooling. biointerfaceresearch.comresearchgate.net Similarly, studies on other hexafluorosilicate salts have used DSC to identify reversible phase transitions. researchgate.net

Interactive Table: Characteristic Temperatures from DSC for a Lead-Cadmium Fluorosilicate Glass

Thermal Event Symbol Temperature (K) Reference
Glass Transition Tg 593 unito.it
Onset of Crystallization Tx 691 unito.it

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comprecisa.com This technique is particularly useful for determining the thermal stability and composition of materials by monitoring mass loss due to processes like decomposition, dehydration, or oxidation. 6-napse.comtainstruments.com

For hexafluorosilicate compounds, TGA reveals the decomposition pathways. The thermal decomposition of many hexafluorosilicate salts involves the fragmentation of the [SiF₆]²⁻ anion, often leading to the release of gaseous silicon tetrafluoride (SiF₄). researchgate.net For instance, the TGA of propylenediammonium hexafluorosilicate shows a significant weight loss of 57.8% over a temperature range of 30-245°C, corresponding to the compound's decomposition. biointerfaceresearch.com The analysis of the weight loss at different stages can be correlated with the loss of specific molecular fragments. biointerfaceresearch.com Studies on sodium hexafluorosilicate show a decomposition event at approximately 555°C. researchgate.net The decomposition of lead(II) hexafluorosilicate can also be investigated using TGA to understand its thermal breakdown.

Interactive Table: TGA Decomposition Data for Propylenediammonium Hexafluorosilicate

Temperature Range (°C) Total Weight Loss (%) Initial Sample Weight (mg) Calculated Weight Loss (mg) Corresponding Lost Fragments Reference

Electron Paramagnetic Resonance (EPR) Spectroscopy in Fluorosilicate Glass Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects materials with unpaired electrons. wikipedia.orgethz.ch It is highly effective for studying paramagnetic centers, such as transition metal ions or radicals, within a material. wikipedia.org In the context of fluorosilicate glasses, EPR is a powerful tool for probing the local structure and coordination environment of intentionally introduced paramagnetic ions. unito.itacs.org

Local Coordination Environment of Paramagnetic Probes

To investigate the structure of diamagnetic materials like fluorosilicate glasses, a small concentration of a paramagnetic ion is often introduced as a probe. unito.it Copper(II) (Cu²⁺) is a frequently used spin probe because its EPR spectrum is very sensitive to the symmetry and nature of the local ligand field. unito.itsmolecule.com

In studies of lead-cadmium fluorosilicate glasses doped with Cu²⁺, the EPR spectra are characteristic of copper ions in sites with axial symmetry. unito.it The spectra exhibit well-resolved hyperfine splitting due to the interaction between the electron spin of the Cu²⁺ ion and its nuclear spin (I = 3/2). unito.it The spin Hamiltonian parameters, namely the g-tensor values (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥), are derived from the spectra. These parameters provide detailed information about the geometry of the Cu²⁺ coordination sphere and the nature of the chemical bonds between the copper ion and the surrounding ligands (e.g., fluorine or oxygen atoms). unito.itsmolecule.com The observation that g∥ > g⊥ > 2.0023 (the free electron g-factor) typically indicates that the Cu²⁺ ion is in an axially elongated octahedral or square planar coordination. unito.it

Advanced pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can further elucidate the local environment by detecting weak hyperfine interactions with nearby magnetic nuclei like ¹⁹F, ¹¹³Cd, and ²⁰⁷Pb, confirming their presence in the coordination sphere of the Cu²⁺ probe. acs.org

Interactive Table: Spin Hamiltonian Parameters for Cu²⁺ Probe in a Lead-Cadmium Fluorosilicate Glass

Parameter Description Value Reference
g∥ g-tensor component parallel to the principal axis 2.45 unito.it
g⊥ g-tensor component perpendicular to the principal axis 2.08 unito.it

Theoretical and Computational Studies of Lead Hexafluorosilicate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various materials, including inorganic compounds like lead hexafluorosilicate (B96646).

DFT calculations can elucidate the electronic structure, providing information about the distribution of electrons and the nature of chemical bonding. Analysis of the electronic band structure and density of states (DOS) can reveal the metallic or insulating nature of the material and the contributions of different atomic orbitals to the valence and conduction bands. For lead hexafluorosilicate, such analysis would likely show a significant contribution from lead and fluorine orbitals near the Fermi level.

Table 1: Representative Bond Lengths in Lead(II) Hexafluorosilicate Complexes

BondLength (Å)
Pb-F2.722 - 2.974
Si-FVaries

Data sourced from crystallographic studies of lead(II) hexafluorosilicate complexes with organic ligands researchgate.net.

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules and crystals nih.govchemrxiv.org. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. For the hexafluorosilicate anion ([SiF₆]²⁻), which has an octahedral (Oₕ) symmetry in its isolated state, group theory predicts specific vibrational modes.

However, in a crystal lattice, the symmetry of the anion can be lowered due to interactions with the surrounding cations (the "site effect"), leading to distortions of the [SiF₆]²⁻ octahedron. These distortions cause shifts in the vibrational frequencies and can lead to the splitting of degenerate modes and the activation of modes that are silent in the higher symmetry biointerfaceresearch.com. DFT calculations can model these anion distortions and predict the resulting changes in the vibrational spectra, providing a deeper understanding of the crystal structure and intermolecular forces. For instance, studies on other hexafluorosilicate compounds have shown how the crystal environment leads to the splitting of the F₂ᵤ and F₁ᵤ modes of the [SiF₆]²⁻ anion biointerfaceresearch.com.

Ab Initio and Molecular Dynamics Simulations

Ab initio and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of atoms and molecules. These methods can provide insights into reaction mechanisms, intermolecular interactions, and the collective motions of atoms in a crystal lattice.

Molecular dynamics simulations, using either ab initio or classical force fields, are also well-suited for studying intermolecular interactions. In the solid state, these simulations can quantify the strength of the interactions between the lead cations and the hexafluorosilicate anions. In solution, MD can model the hydration of the Pb²⁺ and [SiF₆]²⁻ ions and their interactions with solvent molecules.

Lattice dynamics is the study of the vibrations of atoms in a crystal. The collective vibrations of the atoms can be described as waves, and the quantization of these waves leads to the concept of phonons. Phonon dispersion curves, which plot the frequency of the phonons versus their wave vector, provide fundamental information about the mechanical and thermal properties of a material researchgate.netescholarship.org.

First-principles lattice dynamics calculations, often performed within the framework of DFT, can predict the phonon dispersion curves of materials like this compound aps.org. These calculations can identify the frequencies of the acoustic and optical phonon branches and can reveal the presence of any soft modes, which might indicate structural instabilities or phase transitions. Such studies, while not yet reported specifically for PbSiF₆, would be valuable for understanding its thermal expansion, heat capacity, and thermal conductivity.

Equilibrium and Speciation Modeling in Aqueous Systems

Understanding the behavior of this compound in water is crucial, particularly in contexts such as water treatment and environmental chemistry. Equilibrium and speciation modeling are used to predict the chemical forms and concentrations of species in a solution under given conditions.

[SiF₆]²⁻(aq) + 4H₂O(l) ⇌ Si(OH)₄(aq) + 6F⁻(aq) + 4H⁺(aq)

The extent of this hydrolysis is dependent on the pH and temperature of the solution. Studies have shown that under acidic conditions, the dissociation of hexafluorosilicate can be significant, with a reported negative log of the dissociation constant (pKd) of 30.6 nih.gov.

The speciation of lead(II) in the resulting solution is also complex and pH-dependent. Pb²⁺ can form various hydrolysis products, such as Pb(OH)⁺, Pb(OH)₂, and Pb(OH)₃⁻ cost-nectar.eu. Furthermore, the presence of fluoride (B91410) ions from the hydrolysis of [SiF₆]²⁻ can lead to the formation of lead-fluoride complexes, such as PbF⁺, PbF₂, and PbF₃⁻.

Thermodynamic modeling, using software that incorporates databases of equilibrium constants, can be used to calculate the distribution of all these species as a function of pH, total lead concentration, and total hexafluorosilicate concentration researchgate.netnist.govimim.pl. This modeling is essential for predicting the solubility of lead compounds and the bioavailability of lead in aqueous environments containing hexafluorosilicate.

Hydrolysis Equilibria and Kinetics of Hexafluorosilicate

The hydrolysis of the hexafluorosilicate anion is a critical aspect of its chemistry in aqueous solutions, as it determines the concentration of free fluoride ions and other silicon-containing species.

SiF₆²⁻(aq) + 4H₂O(l) ⇌ Si(OH)₄(aq) + 6F⁻(aq) + 4H⁺(aq)

This equilibrium is complex and proceeds through several intermediate steps. The dissociation of hexafluorosilicate has been a subject of study due to its use in water fluoridation, where its efficacy depends on its hydrolysis to release fluoride ions fluoridefreepeel.ca.

Research using ¹⁹F NMR spectroscopy has been employed to investigate the intermediates formed during the hydrolysis of hexafluorosilicate fluoridefreepeel.canih.gov. These studies have shown that at a pH below 3.5, a single intermediate species, identified as pentafluorosilicate (SiF₅⁻) or its hydrated form, can be detected fluoridefreepeel.canih.gov. However, at pH levels between 3.5 and 5, no intermediate species were observable at micromolar concentrations fluoridefreepeel.canih.gov.

Table 1: Summary of Research Findings on Hexafluorosilicate Hydrolysis

ParameterFindingMethodpH RangeReference
Intermediate Species SiF₅⁻ or its hydrate (B1144303) detected¹⁹F NMR Spectroscopy< 3.5 fluoridefreepeel.canih.gov
Intermediate Species No intermediates observable at 10⁻⁵ M¹⁹F NMR Spectroscopy3.5 - 5 fluoridefreepeel.canih.gov
Overall Dissociation (pKd) 30.6¹⁹F NMR SpectroscopyAcidic conditions fluoridefreepeel.canih.gov
Equilibrium Constant Determination Difficult due to silica (B1680970) oligomerizationExperimental4 - 5 fluoridefreepeel.canih.gov

Complexation Reactions with Lead(II) Ions

The interaction between lead(II) ions and the hexafluorosilicate anion in aqueous solution is another important area of theoretical and computational study. These investigations aim to understand the formation and stability of lead(II) hexafluorosilicate complexes.

Experimental studies have provided evidence for the formation of lead(II) complexes where the hexafluorosilicate anion acts as a ligand. X-ray crystallography has been used to determine the structures of several solid-state compounds containing lead(II) and hexafluorosilicate researchgate.net. In these complexes, the SiF₆²⁻ anion has been observed to coordinate to the lead(II) center in various modes, including acting as a bridging ligand between two lead ions or as a chelating ligand researchgate.net.

For instance, in complexes with di- and tri-imine ligands, the hexafluorosilicate anion has been shown to be a versatile coordinating anion researchgate.net. The coordination can result in the formation of dinuclear or mononuclear lead(II) complexes researchgate.net. In some structures, the SiF₆²⁻ group acts as a bridge, while in others, it coordinates to a single lead center researchgate.net. These solid-state structures confirm that a direct interaction between lead(II) and the hexafluorosilicate anion is possible.

Despite the evidence from solid-state chemistry, there is a notable lack of quantitative data on the stability and formation constants of lead(II) hexafluorosilicate complexes in aqueous solution. The search for thermodynamic data, such as stability constants (log K) or Gibbs free energy of formation (ΔG°), for the direct complexation of Pb²⁺ with SiF₆²⁻ in water did not yield specific values in the reviewed literature.

Computational studies focusing specifically on the interaction between hydrated lead(II) ions and the hexafluorosilicate anion in an aqueous environment are also scarce. While computational methods are extensively used to study the hydration of lead(II) ions and the stability of various lead complexes, the specific case of the hexafluorosilicate complex in water has not been extensively modeled mdpi.comacs.org. Such studies would be valuable for determining the likely coordination geometry, binding energy, and the influence of the solvent on the stability of the complex.

The interaction of lead(II) with fluoride ions, which are products of hexafluorosilicate hydrolysis, is better characterized. Lead(II) is known to form fluoride complexes (e.g., PbF⁺, PbF₂) in aqueous solution nih.govwikipedia.org. The formation of these complexes would be a competing reaction in a system containing both lead(II) ions and hydrolyzing hexafluorosilicate.

Table 2: Coordination Modes of Hexafluorosilicate with Lead(II) in Solid-State Complexes

Complex TypeCoordination Mode of SiF₆²⁻Structural FeatureReference
Dinuclear Lead(II) ComplexesBridgingConnects two lead(II) centers researchgate.net
Mononuclear Lead(II) ComplexesChelating (κ²)Binds to a single lead(II) center researchgate.net
Polymeric Lead(II) ComplexesBridgingForms a chain polymer structure researchgate.net

Electrochemical Research Applications and Mechanisms Involving Lead Hexafluorosilicate Electrolytes

Fundamental Studies of Lead Electrodeposition

The electrodeposition of lead from hexafluorosilicate (B96646) solutions has been a subject of fundamental electrochemical studies aimed at understanding the intricate processes occurring at the electrode-electrolyte interface. usm.myresearchgate.netmdpi.com These investigations typically utilize electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry to probe the reaction kinetics and nucleation phenomena. researchgate.netresearchgate.net Cyclic voltammetry involves sweeping the potential of a working electrode and measuring the resulting current, providing qualitative and quantitative information about the electrochemical process, including formal reduction potentials and reaction reversibility. libretexts.orgpineresearch.com Chronoamperometry involves stepping the potential and monitoring the current-time response, which is particularly useful for analyzing nucleation and growth mechanisms. researchgate.netmdpi.com

The reduction of lead(II) ions to metallic lead from hexafluorosilicate electrolytes is a rapid electrochemical process, generally understood to be controlled by mass transfer. researchgate.net Research has focused on elucidating the specific kinetics of this deposition.

The general mechanism for the cathodic deposition of lead is the two-electron reduction of the lead ion:

Pb²⁺ + 2e⁻ → Pb(s)

The initial stages of electrodeposition, where the first metallic nuclei form and grow on the cathode substrate, are critical in determining the final morphology and properties of the lead deposit. Research into lead electrodeposition from various electrolytes, including hexafluorosilicate, has utilized chronoamperometry to distinguish between different nucleation models. researchgate.netresearchgate.net

The most common models are instantaneous and progressive nucleation, both typically followed by three-dimensional (3D) diffusion-controlled growth.

Instantaneous Nucleation: All nucleation sites are activated simultaneously at the beginning of the potential step.

Progressive Nucleation: Nucleation sites are activated gradually over time.

Analysis of current-time transients from chronoamperometry experiments allows researchers to fit the data to theoretical models, such as the Scharifker-Hills model, to determine the operative mechanism. researchgate.netresearchgate.net For lead electrodeposition from hexafluorosilicate electrolytes, studies have shown that the process typically follows a three-dimensional (3D) instantaneous nucleation and diffusion-controlled growth model. researchgate.net This implies that a fixed number of nuclei form very quickly on the electrode surface, and their subsequent growth is limited by the rate of diffusion of Pb²⁺ ions to these growing centers.

Table 1: Summary of Lead Electrodeposition Mechanisms from Hexafluorosilicate Electrolytes
ParameterDescriptionTypical Finding/ModelInvestigative Technique
Reduction Control The primary factor limiting the rate of the overall reaction.Diffusion-controlled process. researchgate.netCyclic Voltammetry (CV)
Nucleation Type The manner in which initial crystal nuclei form on the substrate.Instantaneous Nucleation. researchgate.netChronoamperometry
Growth Geometry The dimensionality of the growth of the newly formed nuclei.Three-Dimensional (3D) Growth. researchgate.netresearchgate.netChronoamperometry, SEM
Governing Theory The theoretical framework used to analyze experimental data.Scharifker-Hills Model. researchgate.netChronoamperometry Analysis

Role of Hexafluorosilicate in Electrolyte Stability and Performance in Research Contexts

The choice of anion in an electroplating bath is crucial as it affects solubility, conductivity, electrolyte stability, and the quality of the deposited metal. The hexafluorosilicate anion (SiF₆²⁻) offers specific advantages that have made it a mainstay in lead electrorefining research and application. researchgate.netatamanchemicals.commdpi.com

One of the key aspects of the hexafluorosilicate anion's role is its behavior in aqueous solutions. The SiF₆²⁻ anion undergoes hydrolysis, which influences the electrolyte's composition and stability. metrohm.comwikipedia.org The hydrolysis reaction can be represented as:

SiF₆²⁻ + 4H₂O ⇌ Si(OH)₄ + 4H⁺ + 6F⁻

Compared to other electrolytes used for lead deposition, the hexafluorosilicate system demonstrates superior stability. For example, fluoroborate (BF₄⁻) electrolytes, while also used, are prone to hydrolysis that can lead to the precipitation of lead fluoride (B91410), altering the bath composition and negatively impacting the process. mdpi.comresearchgate.net Methanesulfonate (MSA) based electrolytes are considered more environmentally friendly but present a different set of electrochemical behaviors and additive requirements. researchgate.net The stability of the hexafluorosilicate electrolyte is a primary reason for its successful and widespread use in the Betts process. atamanchemicals.com

Table 2: Comparative Aspects of Lead Electrodeposition Electrolytes
Electrolyte AnionKey Research-Relevant CharacteristicsPrimary AdvantageNoted Disadvantage in Research
Hexafluorosilicate (SiF₆²⁻) High lead solubility; undergoes hydrolysis to produce F⁻ ions; forms stable electrolyte systems. wikipedia.orgkyoto-u.ac.jpHigh performance and stability, proven in industrial refining (Betts Process). researchgate.netatamanchemicals.comComplexity due to hydrolysis products.
Fluoroborate (BF₄⁻) Commonly used for lead electrowinning. mdpi.comresearchgate.netGood conductivity and solubility.Hydrolysis can lead to precipitation of lead fluoride, causing bath instability. mdpi.com
Methanesulfonate (CH₃SO₃⁻) Considered a "greener" alternative with high lead solubility. researchgate.netLower toxicity and volatility.Often requires specific additives to control deposit morphology. researchgate.net
Nitrate (B79036) (NO₃⁻) Used in fundamental studies of lead dendrite formation. researchgate.netSimple system for basic research.Can lead to highly dendritic growth if not controlled. researchgate.net

Interactions and Reactivity in Advanced Materials Research Contexts

Coordination Chemistry of Lead(II) with Hexafluorosilicate (B96646) and Ancillary Ligands

The coordination chemistry of Lead(II) is notably complex due to its flexible coordination numbers, which can range from 4 to 10, and the potential stereochemical activity of its 6s² lone pair of electrons. nih.gov When combined with the hexafluorosilicate (SiF₆²⁻) anion and various ancillary (supporting) ligands, a diverse range of structural motifs can be achieved, including mononuclear, dinuclear, and polymeric structures. researchgate.netsoton.ac.uk The SiF₆²⁻ anion, once considered weakly coordinating, has proven to be a versatile and stable ligand, capable of adopting several coordination modes. researchgate.netsoton.ac.uk

In the presence of ancillary ligands such as neutral diphosphines or di- and tri-imines, the SiF₆²⁻ anion readily coordinates to the Pb(II) center. For instance, with diphosphine ligands, a complex is formed featuring a chelating diphosphine, a coordinated water molecule, and a SiF₆²⁻ group. rsc.org This SiF₆²⁻ group can be described as having either a κ¹ (monodentate) or an asymmetric κ³ (tridentate) coordination to the lead atom, with further Pb–F interactions with neighboring molecules leading to the formation of a chain polymer. rsc.org In another structural arrangement involving a diphosphine and dimethylformamide (DMF), the complex exists as a dimer with bridging fluorosilicate anions. rsc.org

The design of the ancillary ligand plays a critical role in dictating the final coordination geometry and dimensionality of the resulting Lead(II) hexafluorosilicate complex. mdpi.comnih.gov By systematically varying the ligand type, researchers can tune the structural outcome from simple discrete molecules to complex extended networks. researchgate.netsoton.ac.uk

With di-imine ligands such as 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen), Lead(II) hexafluorosilicate forms dinuclear complexes, specifically [Pb(bipy)₂(SiF₆)] and [Pb(phen)₂(SiF₆)]. researchgate.netsoton.ac.uk In these structures, the lead atom is coordinated "cis" to two di-imine ligands, and the hexafluorosilicate anions act as bridges between two lead centers, completing an eight or nine-coordinate geometry for each metal ion. researchgate.netsoton.ac.uk

However, the introduction of other coordinating species, like water, can alter the structure. The complex [Pb(phen)₂(H₂O)₂(SiF₆)] is mononuclear, featuring a κ²-SiF₆²⁻ group (bidentate) and two coordinated water molecules. researchgate.netsoton.ac.uk

When a tridentate ligand like 2,2':6',2''-terpyridyl (terpy) is used, the resulting structure is a chain polymer, [Pb(terpy)(H₂O)(SiF₆)], with bridging SiF₆²⁻ groups and significant π-stacking interactions between the imine rings. researchgate.netsoton.ac.uk This demonstrates how increasing the denticity and steric profile of the ancillary ligand can promote the formation of higher-dimensional, polymeric structures.

The table below summarizes the influence of different ancillary ligands on the structure of Lead(II) hexafluorosilicate complexes.

Ancillary LigandComplex FormulaStructural MotifSiF₆²⁻ Coordination ModeRef
o-C₆H₄(PMe₂)₂ / H₂O[Pb{o-C₆H₄(PMe₂)₂}(H₂O)(SiF₆)]Chain PolymerBridging (via further Pb-F interactions) rsc.org
o-C₆H₄(PMe₂)₂ / DMF[Pb{o-C₆H₄(PMe₂)₂}(DMF)₂(SiF₆)]DimerBridging rsc.org
2,2'-bipyridyl (bipy)[Pb(bipy)₂(SiF₆)]DinuclearBridging researchgate.netsoton.ac.uk
1,10-phenanthroline (phen)[Pb(phen)₂(SiF₆)]DinuclearBridging researchgate.netsoton.ac.uk
1,10-phenanthroline (phen) / H₂O[Pb(phen)₂(H₂O)₂(SiF₆)]Mononuclearκ² (Bidentate) researchgate.netsoton.ac.uk
2,2':6',2''-terpyridyl (terpy) / H₂O[Pb(terpy)(H₂O)(SiF₆)]Chain PolymerBridging researchgate.netsoton.ac.uk

Supramolecular Assembly and Anion Encapsulation

The hexafluorosilicate anion is a subject of significant interest in supramolecular chemistry due to its octahedral shape, size, and charge, making it an ideal guest for encapsulation within specifically designed host molecules. nih.govacs.orgnih.gov Its formation can sometimes occur unexpectedly during self-assembly reactions in glass vessels, where fluoride-containing reagents react with the silica (B1680970) (SiO₂) in the glass. rsc.orgrsc.orgnih.gov This anion can then act as a template, directing the assembly of complex supramolecular structures like coordination cages. rsc.orgrsc.orgrsc.org

A prominent example of a host system for hexafluorosilicate is a class of supramolecular containers known as "nanojars". nih.govacs.orgnih.gov These assemblies have the general formula [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}n]²⁻ (where pz = pyrazolate) and are composed of stacked copper-hydroxide-pyrazolate rings. nih.govacs.org Nanojars have demonstrated a remarkable ability to bind a range of anions, including larger, octahedral ones like SiF₆²⁻. nih.govacs.orgnih.gov

The synthesis of these hexafluorosilicate-binding nanojars can be rational, by reacting a Cu(II) salt with pyrazole (B372694) in the presence of a base and a source of SiF₆²⁻ ions. nih.govacs.orgnih.gov Characterization of these host-guest complexes is performed using a combination of techniques:

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to identify the different sizes of nanojars formed, such as Cu₂₈SiF₆, Cu₃₀SiF₆, and Cu₃₂SiF₆. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically variable-temperature ¹H and ¹⁹F NMR, provides information about the structure and dynamics of the nanojar in solution. nih.govacs.org

Single-Crystal X-ray Diffraction offers definitive structural information in the solid state, revealing the precise arrangement of the host around the guest anion and the intricate bonding patterns. nih.govacs.org

Studies have shown a size preference in binding; the larger SiF₆²⁻ anion is preferentially bound by a larger Cu₃₂ host, whereas the smaller, trigonal planar carbonate anion (CO₃²⁻) favors a smaller Cu₂₇ nanojar. nih.govacs.orgnih.gov

The primary mechanism for the strong binding of the hexafluorosilicate anion within nanojars and other capsular hosts is an extensive network of hydrogen bonds. nih.govresearchgate.netresearchgate.net Unlike smaller anions that may participate in 10-15 hydrogen bonds, the six fluorine atoms of the octahedral SiF₆²⁻ guest can engage in a significantly larger number of interactions. nih.govacs.org

In the crystal structure of the Cu₃₂SiF₆ nanojar, the encapsulated SiF₆²⁻ anion participates in 18 distinct hydrogen bonds with the inner cavity of the host. nih.govacs.org These are classified as charge-assisted hydrogen bonds, which are crucial for the selective encapsulation of the dianion. nih.govacs.orgresearchgate.net The host creates a perfect cavity where the tripodal arms of the ligand structure can each donate multiple N-H···F and C-H···F hydrogen bonds to the fluorine atoms of the guest. researchgate.net This intricate and dense network of interactions is responsible for the strong and selective recognition and binding of the hexafluorosilicate anion. nih.govacs.org

Role in the Synthesis and Characterization of Fluorosilicate-Based Materials

Lead-containing fluorosilicate systems are important in the creation of specialized glasses and glass-ceramics. These materials are valued for their unique optical and electrical properties, which are influenced by the presence of both lead and fluorine within the silicate (B1173343) network.

Lead fluorosilicate glasses are formed from melts containing lead oxide (PbO), silicon dioxide (SiO₂), and lead fluoride (B91410) (PbF₂). researchgate.net The addition of PbF₂ to the lead silicate network has a significant effect on the glass structure and properties. Fluorine ions tend to decrease the connectivity of the vitreous network, acting as non-bridging species. researchgate.net This structural modification leads to notable properties, including very high anionic (fluoride ion) conductivity. researchgate.net One such glass was reported to have the highest anionic conductivity for a glass at the time of its study. researchgate.net

Glass-ceramics are produced from these glasses through a controlled heat treatment process, annealing the glass at a temperature between its glass transition temperature (Tg) and the onset of crystallization (Tx). researchgate.net This process causes the controlled precipitation of crystalline phases within the amorphous glass matrix. wikipedia.org The resulting fluorosilicate glass-ceramics are crystalline or semi-crystalline solids that exhibit enhanced mechanical properties and good chemical resistance compared to the parent glass. wikipedia.org However, the crystallization process can lead to a decrease in ionic conductivity compared to the original glass. researchgate.net The specific crystalline phases formed, such as lead tungstate (B81510) (PbWO₄) microcrystals in some systems, can be controlled by the composition of the initial glass and the annealing conditions. mdpi.com

Non-Classical Crystallization Processes for Related Fluorosilicates

In the realm of advanced materials research, the formation of crystalline structures through non-classical pathways has emerged as a significant area of investigation, offering novel methods for synthesizing materials with unique morphologies and properties. Unlike classical crystallization, which proceeds through the direct addition of ions or molecules to a growing crystal lattice, non-classical crystallization involves the aggregation of precursor nanoparticles. This nanoparticle-mediated pathway is particularly relevant to the formation of complex inorganic compounds such as fluorosilicates.

Research into the crystallization of sodium hexafluorosilicate (Na₂SiF₆), a compound chemically related to lead hexafluorosilicate, provides critical insights into these non-classical mechanisms. nih.govacs.org Studies have demonstrated that the formation of sodium hexafluorosilicate microrods can occur via a nanoparticle-assisted process. nih.govacs.org This process deviates from the traditional ion-by-ion growth model and instead involves the initial formation of primary nanoparticles. nih.gov

The key stages of this non-classical crystallization process for sodium hexafluorosilicate can be summarized as follows:

Aggregation of Primary Nanoparticles: The process begins with the aggregation of primary nanoparticles, which in some studies have been identified as silicon quantum dots (SiQDs). nih.govacs.org

Fusion and Crystallization: Following aggregation, these primary particles undergo fusion and subsequent crystallization. This leads to the rapid growth of microrods with diverse morphologies, including flower-like, block-like, and hexagonal shapes. nih.gov

Oriented Attachment: A crucial aspect of this mechanism is oriented attachment, where the nanoparticles self-assemble and merge along specific crystallographic directions. This process is instrumental in the formation of single-crystalline nanostructures. nih.gov

This aggregation-based growth mechanism occurs at the mesoscopic scale and offers a versatile approach to tailoring the properties of the final crystalline material. nih.gov The understanding of these non-classical pathways is pivotal for the controlled synthesis of fluorosilicate materials with desired structural and functional characteristics for advanced applications.

Environmental Chemistry Research on Hexafluorosilicate Transformation Pathways

The environmental fate of hexafluorosilicates, including this compound, is a critical area of research due to their use in various industrial processes. Understanding their transformation pathways in the environment is essential for assessing their potential impact. The primary transformation pathway for the hexafluorosilicate anion (SiF₆²⁻) in aqueous environments is hydrolysis.

Hydrolysis Kinetics and Mechanisms in Diverse Aqueous Media

The hydrolysis of the hexafluorosilicate ion is a key process that dictates its stability and speciation in aqueous systems. Research has shown that the dissociation of hexafluorosilicate is significantly influenced by the pH of the medium. nih.govacs.orgfluoridefreepeel.ca

Under acidic conditions, the hydrolysis of hexafluorosilicate has been investigated using ¹⁹F NMR spectroscopy. nih.govacs.orgfluoridefreepeel.ca These studies have provided valuable data on the equilibrium of this reaction. A key parameter determined from this research is the negative logarithm of the dissociation constant (pKd). nih.govacs.orgfluoridefreepeel.ca

Key Findings from Hydrolysis Studies:

In acidic solutions, the average pKd for hexafluorosilicate dissociation has been determined to be 30.6. nih.govacs.orgfluoridefreepeel.ca

Below a pH of 3.5, a single intermediate species, assigned as SiF₅⁻ (or its hydrate), has been detected. nih.govacs.org

In the pH range of 3.5 to 5, no intermediate species were observable at concentrations of 10⁻⁵ M under excess fluoride forcing conditions. nih.govacs.org

At moderate pH values of 4 and 5, the determination of the hexafluorosilicate equilibrium constant can be complicated by the oligomerization of silica. nih.govacs.org

The presence of other ions, such as calcium, can also influence the hydrolysis of hexafluorosilicate. nih.gov

The following interactive table summarizes the key parameters and observations regarding the hydrolysis of hexafluorosilicate in aqueous media.

ParameterValue/ObservationpH RangeMethod
pKd (dissociation constant) 30.6Acidic¹⁹F NMR
Intermediate Species SiF₅⁻ (or its hydrate)< 3.5¹⁹F NMR
Intermediate Species Not observable at 10⁻⁵ M3.5 - 5¹⁹F NMR
Complicating Factor Silica oligomerization4 and 5¹⁹F NMR

Chemical Interactions with Inorganic Substrates

The interaction of this compound with inorganic substrates is a crucial aspect of its environmental chemistry, influencing its mobility and bioavailability. Research has explored the interactions of both the lead (Pb²⁺) cation and the hexafluorosilicate (SiF₆²⁻) anion with various inorganic materials commonly found in the environment.

Interactions with Clay Minerals:

Studies on the adsorption of lead ions onto kaolinite (B1170537) clay, a common soil mineral, have shown that the process is pH-dependent. ju.edu.jo The adsorption of lead onto kaolinite generally increases with an increase in the pH of the solution. ju.edu.jo The sorption capacity of modified kaolinite clay for Pb²⁺ has been reported to be as high as 40.00 mg/g. academicjournals.org

Interactions with Metal Oxides:

The interaction of lead with iron oxides, such as goethite, is another important process in soil and sediment environments. The adsorption of lead onto these surfaces can significantly reduce its mobility.

Interactions with Silica:

The hexafluorosilicate anion itself can react with siliceous materials. For instance, the formation of hexafluorosilicate has been observed from the reaction of fluoride-containing polyatomic anions with the silica (SiO₂) surface of glass vessels. rsc.org This suggests a potential for interaction with silica-rich minerals in the environment.

These interactions with inorganic substrates play a vital role in the environmental transformation and transport of this compound, ultimately affecting its fate and potential impact on ecosystems.

Q & A

Q. What are the recommended methods for synthesizing lead hexafluorosilicate in a laboratory setting?

this compound (PbSiF₆) is typically synthesized by reacting lead(II) salts (e.g., lead acetate or nitrate) with hexafluorosilicic acid (H₂SiF₆) under controlled pH and temperature conditions. The reaction is monitored via titration or conductivity measurements to ensure stoichiometric equivalence. Post-synthesis, the product is purified by recrystallization and characterized using X-ray crystallography (e.g., SHELXL for structure refinement ) and elemental analysis (e.g., ICP-OES for lead quantification). Safety protocols, including fume hood use and PPE, are critical due to lead toxicity and fluoride hazards .

Q. How can researchers safely handle and store this compound given its toxicity?

Handling requires stringent safety measures: use of nitrile gloves, lab coats, and respirators with fluoride filters. Storage should be in sealed, chemically resistant containers labeled with GHS hazard symbols. Waste disposal must follow hazardous material guidelines, including neutralization of fluorides with calcium hydroxide prior to landfill disposal. Regular air quality monitoring for lead and fluoride levels is advised .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

Key techniques include:

  • X-ray diffraction (XRD) : For crystal structure determination and phase identification, often using SHELX programs for refinement .
  • 19F NMR spectroscopy : To confirm the integrity of the SiF₆²⁻ anion and detect hydrolysis intermediates .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and hydration states .

Advanced Research Questions

Q. How does this compound function in electrochemical applications, such as electrodeposition?

PbSiF₆ is used in electroplating baths due to its high solubility and stability in acidic media. The hexafluorosilicate anion acts as a complexing agent, facilitating smooth lead deposition. Researchers optimize parameters like pH (maintained below 2.0 using H₂SiF₆), current density, and temperature to minimize dendritic growth. Cyclic voltammetry and SEM are employed to analyze deposition kinetics and morphology .

Q. What role can this compound play in designing porous materials for gas separation?

PbSiF₆-derived linkers have been explored in metal-organic frameworks (MOFs) for selective gas adsorption. For example, Cu-based MOFs with fluorosilicate linkers exhibit high acetylene/ethylene selectivity via host-guest interactions. Neutron powder diffraction and adsorption isotherms (e.g., BET) are used to validate pore chemistry and binding mechanisms .

Q. How do pH and temperature influence the hydrolysis kinetics of this compound?

Hydrolysis studies using 19F NMR reveal that PbSiF₆ dissociates into SiF₅⁻ intermediates below pH 3.5, with silica oligomerization complicating equilibrium analysis at higher pH. Rate constants are determined via pseudo-first-order kinetics under buffered conditions (e.g., phosphate/citrate systems). Researchers must account for pH drift during experiments, as buffer capacity often fails to stabilize acidic conditions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from variations in hydration states (e.g., dihydrate vs. anhydrous forms) and impurities. Methodological solutions include:

  • Standardized synthesis protocols : To ensure consistent hydration .
  • High-purity solvents : To prevent unintended complexation.
  • Statistical regression models : To isolate variables affecting solubility, as demonstrated in plasma etching studies .

Methodological Challenges and Solutions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations predict interaction energies between Pb²⁺ and SiF₆²⁻, aiding in stability analysis. Molecular dynamics models are used to simulate hydrolysis pathways, validated by experimental NMR data .

Q. What experimental designs are optimal for studying this compound’s role in corrosion inhibition?

Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements are employed on lead-coated substrates. Variables include concentration gradients, temperature, and exposure to aggressive ions (e.g., Cl⁻). Comparative studies with alternative inhibitors (e.g., ZnSiF₆) highlight mechanistic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.